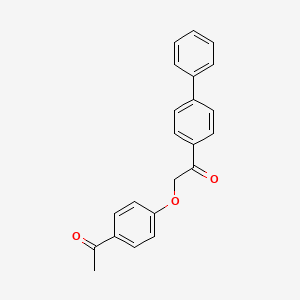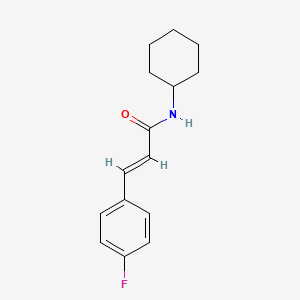
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone, also known as ABE, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. ABE is a ketone derivative that contains both an acetyl and biphenyl group, making it a versatile compound with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to inhibit the replication of HIV-1 and other viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. In vivo studies have shown that 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone can reduce tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone in lab experiments include its versatility as a building block for the synthesis of novel compounds and materials, as well as its potential applications in medicinal chemistry and materials science. However, the limitations of using 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further investigated as a potential anticancer agent or as a lead compound for the development of new drugs. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be used as a building block for the synthesis of new materials with unique properties, such as light-emitting polymers or conductive materials. Additionally, the mechanism of action of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone could be further elucidated to better understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone involves the reaction of 4-acetylphenol and 4-biphenylcarboxaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone. The yield of the reaction can be optimized by controlling the reaction conditions, such as temperature, solvent, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In materials science, 2-(4-acetylphenoxy)-1-(4-biphenylyl)ethanone has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties.
Eigenschaften
IUPAC Name |
2-(4-acetylphenoxy)-1-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-16(23)17-11-13-21(14-12-17)25-15-22(24)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBYBYUYZSNDKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-mesityl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5820272.png)
![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)






![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)

![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)

![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)